Azoxystrobin acid
Overview
Description
Azoxystrobin is a broad-spectrum systemic fungicide widely used in agriculture to protect crops from fungal diseases . It is a methoxyacrylate analog and a strobilurin fungicide . It has a low aqueous solubility, is non-volatile, and may leach to groundwater under certain conditions .
Synthesis Analysis
Azoxystrobin is synthesized through a coupling reaction between chloro-6-(2-cyanobenzene oxygen of 4-) pyrimidine and (E)-2-(2-hydroxyphenyl)-3-methoxy-methyl acrylate under copper catalyst or triamine catalyst existence and alkaline condition .
Molecular Structure Analysis
Azoxystrobin has a molecular formula of C22H17N3O5 and an average mass of 403.388 Da . It is a phenyl-beta-methoxyacrylate, which is an aromatic compound containing a methyl-3-methoxyacrylate moiety that carries a benzyl group at the C-alpha carbon .
Chemical Reactions Analysis
Azoxystrobin is metabolized and detoxified in plants through a series of enzymatic reactions . The overexpression of UGT72E2 in Arabidopsis can enhance the metabolic degradation of Azoxystrobin .
Physical And Chemical Properties Analysis
Azoxystrobin is a white crystalline solid with a density of 1.34 g/cm3. It has a melting point of 116°C and a solubility in water of 6.7 mg/L at 20 °C .
Scientific Research Applications
Exposure and Transfer in Humans and Animals : Azoxystrobin acid has been detected in urine samples from pregnant women and children, indicating exposure. It is capable of transferring from mother to offspring in mice, crossing the placenta, and entering the developing brain. Studies have shown that it can be neurotoxic in vitro, and future research is needed to evaluate the impact of chronic exposure on human health and development (Hu et al., 2022).
Phytoremediation : Azoxystrobin and its degradation products can be remediated by Plantago major, especially under stress conditions like cold and salinity. This process is important for addressing environmental concerns such as water pollution and soil contamination (Romeh, 2017).
Toxicity in Algae : Studies on Chlorella pyrenoidosa have shown that Azoxystrobin exposure alters photosynthetic efficiency, antioxidant enzyme activities, and amino acid metabolism, indicating a potential toxic mechanism in non-target species like algae (Lu et al., 2018).
Biodegradation by Microorganisms : Bacillus licheniformis strain TAB7 has shown the capability to degrade Azoxystrobin, forming a less toxic metabolite, azoxystrobin amine. This finding broadens our understanding of Azoxystrobin biotransformation products and their environmental impacts (Mpofu et al., 2021).
Oxidative Stress and DNA Damage : In earthworms, Azoxystrobin has been found to cause oxidative stress leading to lipid peroxidation and DNA damage. This indicates its potential ecological risk, especially in agricultural settings (Han et al., 2014).
Environmental Impact and Sensitivity Changes : Monitoring of Azoxystrobin in agricultural fields has revealed concerns about decreased sensitivity in certain fungi due to repeated applications, raising questions about the sustainable use of this fungicide (Rosenzweig et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-27-12-16(21(25)26)15-7-3-5-9-18(15)29-20-10-19(23-13-24-20)28-17-8-4-2-6-14(17)11-22/h2-10,12-13H,1H3,(H,25,26)/b16-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCXDZCEWZARFL-FOWTUZBSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10891507 | |
Record name | Azoxystrobin acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azoxystrobin acid | |
CAS RN |
1185255-09-7 | |
Record name | Azoxystrobin acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10891507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-[2-[6-(2-Cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxy-prop-2-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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